REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:21])[CH:5]([NH:15][CH:16]([C:18]([OH:20])=[O:19])[CH3:17])[CH2:6][C:7](=O)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:2].OS(O)(=O)=O.CCO>[Pd]>[CH2:1]([O:3][C:4](=[O:21])[CH:5]([NH:15][CH:16]([C:18]([OH:20])=[O:19])[CH3:17])[CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:2] |f:1.2|
|
Name
|
ethyl-α-(1-carboxyethyl)amino-γ-oxo-γ-phenylbutyrate
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CC(C1=CC=CC=C1)=O)NC(C)C(=O)O)=O
|
Name
|
H2SO4 EtOH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O.CCO
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the hydrogenation reaction
|
Type
|
CUSTOM
|
Details
|
was carried out at room temperature under atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered off with suction
|
Type
|
DISTILLATION
|
Details
|
followed by distillation of the solvent under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in water
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
the organic layer being concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(CCC1=CC=CC=C1)NC(C)C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.152 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:21])[CH:5]([NH:15][CH:16]([C:18]([OH:20])=[O:19])[CH3:17])[CH2:6][C:7](=O)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:2].OS(O)(=O)=O.CCO>[Pd]>[CH2:1]([O:3][C:4](=[O:21])[CH:5]([NH:15][CH:16]([C:18]([OH:20])=[O:19])[CH3:17])[CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:2] |f:1.2|
|
Name
|
ethyl-α-(1-carboxyethyl)amino-γ-oxo-γ-phenylbutyrate
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CC(C1=CC=CC=C1)=O)NC(C)C(=O)O)=O
|
Name
|
H2SO4 EtOH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O.CCO
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the hydrogenation reaction
|
Type
|
CUSTOM
|
Details
|
was carried out at room temperature under atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
FILTRATION
|
Details
|
the catalyst was filtered off with suction
|
Type
|
DISTILLATION
|
Details
|
followed by distillation of the solvent under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in water
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
the organic layer being concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(CCC1=CC=CC=C1)NC(C)C(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.152 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |